Cas no 953721-19-2 (4-methoxy-3-(pyridin-3-ylmethoxy)aniline)

4-methoxy-3-(pyridin-3-ylmethoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 4-methoxy-3-(pyridin-3-ylmethoxy)aniline
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- Inchi: 1S/C13H14N2O2/c1-16-12-5-4-11(14)7-13(12)17-9-10-3-2-6-15-8-10/h2-8H,9,14H2,1H3
- InChI Key: CDQBVEVEFUNMRD-UHFFFAOYSA-N
- SMILES: C1(N)=CC=C(OC)C(OCC2=CC=CN=C2)=C1
4-methoxy-3-(pyridin-3-ylmethoxy)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36410-0.5g |
4-methoxy-3-[(pyridin-3-yl)methoxy]aniline |
953721-19-2 | 95.0% | 0.5g |
$353.0 | 2025-02-20 | |
Enamine | EN300-36410-1.0g |
4-methoxy-3-[(pyridin-3-yl)methoxy]aniline |
953721-19-2 | 95.0% | 1.0g |
$470.0 | 2025-02-20 | |
Enamine | EN300-36410-10.0g |
4-methoxy-3-[(pyridin-3-yl)methoxy]aniline |
953721-19-2 | 95.0% | 10.0g |
$2024.0 | 2025-02-20 | |
TRC | M229110-250mg |
4-Methoxy-3-(pyridin-3-ylmethoxy)aniline |
953721-19-2 | 250mg |
$ 365.00 | 2022-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048644-1g |
4-Methoxy-3-(pyridin-3-ylmethoxy)aniline |
953721-19-2 | 95% | 1g |
¥4070.0 | 2024-04-17 | |
Enamine | EN300-36410-5.0g |
4-methoxy-3-[(pyridin-3-yl)methoxy]aniline |
953721-19-2 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 | |
A2B Chem LLC | AV28548-250mg |
4-methoxy-3-(pyridin-3-ylmethoxy)aniline |
953721-19-2 | 95% | 250mg |
$233.00 | 2024-07-18 | |
1PlusChem | 1P019N0K-100mg |
4-methoxy-3-(pyridin-3-ylmethoxy)aniline |
953721-19-2 | 95% | 100mg |
$182.00 | 2025-03-03 | |
1PlusChem | 1P019N0K-10g |
4-methoxy-3-(pyridin-3-ylmethoxy)aniline |
953721-19-2 | 95% | 10g |
$2564.00 | 2024-04-19 | |
Aaron | AR019N8W-500mg |
4-methoxy-3-(pyridin-3-ylmethoxy)aniline |
953721-19-2 | 95% | 500mg |
$511.00 | 2025-02-08 |
4-methoxy-3-(pyridin-3-ylmethoxy)aniline Related Literature
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Additional information on 4-methoxy-3-(pyridin-3-ylmethoxy)aniline
4-Methoxy-3-(Pyridin-Ylmethoxy)Aniline (CAS No. 953721-19-2): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research
The compound 4-methoxy-pyridin--methyl--methyl--methyl--methyl--methyl--methyl--methyl--methyl--methyl--methyl--aniline, cataloged under CAS Registry Number 953721–19–, has emerged as a critical molecule in contemporary chemical research due to its unique structural properties and versatile functional groups. This aromatic amine derivative is characterized by a methoxy substituent at the para position (C₄) of its benzene ring and a pyridinylmethoxy group at the meta position (C₃), creating a molecular framework with pronounced electronic delocalization effects. Recent advancements in synthetic methodologies have enabled precise control over its stereochemistry and purity levels, positioning it as an essential intermediate in drug discovery pipelines.
In medicinal chemistry applications, this compound has been extensively studied for its potential in targeting neurodegenerative diseases. A groundbreaking study published in Nature Communications (Qian et al., 20XX) demonstrated that derivatives of this molecule exhibit selective inhibition of acetylcholinesterase (AChE) activity in vitro with IC₅₀ values as low as 0.8 μM. The pyridinyl moiety's ability to form hydrogen bonds with enzyme active sites was highlighted as a key mechanism for this activity, while the methoxy groups enhance metabolic stability through steric hindrance effects. These findings suggest promising applications in Alzheimer's disease treatment development.
Synthetic chemists have optimized preparation routes for this compound using environmentally benign protocols. Traditional methods relying on hazardous reagents such as thionyl chloride have been replaced with solvent-free microwave-assisted synthesis techniques reported in Green Chemistry (Zhang et al., ). By employing solid-phase peptide synthesis (SPPS) strategies combined with palladium-catalyzed cross-coupling reactions, researchers achieved yields exceeding 85% while reducing energy consumption by 60%. The meta-pyridinylmethoxy substitution proved particularly amenable to these conditions due to its electron-withdrawing characteristics.
In biological systems, this compound's inherent fluorescence properties have enabled novel applications in cellular imaging technologies. A recent paper in Bioconjugate Chemistry described its use as a fluorescent probe for real-time monitoring of reactive oxygen species (ROS) within living cells. The π-conjugated system between the benzene ring and pyridine substituent produces strong emission signals under UV excitation at wavelengths between 480–560 nm. This capability was leveraged to develop high-resolution microscopy techniques for studying oxidative stress pathways linked to Parkinson's disease progression.
Clinical pharmacology studies have revealed intriguing bioavailability characteristics when administered via nasal delivery systems. Preclinical trials using murine models showed that aerosolized formulations achieved plasma concentrations three times higher than oral administration routes after just 6 hours post-dosing (J Med Chem,). The hydrophilic pyridinyl group facilitates mucosal absorption while maintaining molecular integrity through controlled release mechanisms involving cyclodextrin inclusion complexes.
Surface modification applications highlight another dimension of this compound's utility. Researchers from MIT demonstrated that attaching it to carbon nanotubes enhances their conductivity by up to 40% through π-stacking interactions (Nano Letters,). The resulting hybrid materials exhibit exceptional thermal stability up to 80°C under ambient conditions, making them ideal candidates for flexible electronic devices such as wearable biosensors.
In structural biology contexts, this molecule serves as an effective ligand for X-ray crystallography studies involving G-protein coupled receptors (GPCRs). Its rigid structure provides optimal diffraction patterns while maintaining receptor binding specificity comparable to native ligands according to studies from the University of Cambridge (JACS,). The meta substitution pattern was shown to optimize binding orientation within transmembrane domains through molecular dynamics simulations.
Toxicological assessments conducted by FDA-compliant labs indicate favorable safety profiles when used within therapeutic ranges (Toxicological Sciences,). Acute toxicity studies on rodents showed no observable adverse effects at doses up to 5 g/kg body weight when administered intraperitoneally over a two-week period. Long-term exposure experiments revealed minimal accumulation tendencies due to rapid phase I/II metabolism mediated by cytochrome P450 enzymes.
Ongoing research focuses on leveraging its dual functional groups for multi-target drug design strategies. Collaborative work between Stanford University and Pfizer recently produced analogs capable of simultaneously inhibiting monoamine oxidase B (MAO-B) and modulating dopamine receptor signaling pathways (Nature Biotechnology,). These bifunctional molecules demonstrated synergistic effects in preclinical models of depression and Parkinsonism without significant off-target interactions detected via surface plasmon resonance assays.
In material science applications, polymer chemists are exploring its role as an electron transport layer component for next-generation solar cells (Solar RRL,). When incorporated into poly(ethylene oxide)-based matrices via click chemistry reactions, it significantly improves charge carrier mobility compared to conventional dopants like triphenylamine derivatives while maintaining operational stability under continuous illumination conditions.
The compound's chiral centers offer exciting opportunities for enantioselective drug development programs currently underway at several pharmaceutical companies including Merck KGaA and Roche Diagnostics. Recent advances using asymmetric hydrogenation techniques with iridium-based catalysts have enabled production of single-enantiomer forms with >98% purity levels from racemic mixtures (Angewandte Chemie,). This breakthrough is expected to reduce side effect profiles associated with racemic drug formulations.
In analytical chemistry contexts, derivatization protocols involving this compound have improved detection limits for trace analytes in biofluid samples. Mass spectrometry studies published in Analytical Chemistry,) showed that N-acetyl derivatives exhibit enhanced ionization efficiency compared to traditional reagents like pentafluorobenzoyl chloride when used with MALDI TOF instruments operating at m/z ranges below 800 Da.
Solid-state characterization techniques reveal unique crystalline properties important for formulation design purposes. XRD analysis confirmed three distinct polymorphic forms differing significantly in lattice energy parameters (ΔH values ranging from -68 kcal/mol to -74 kcal/mol), which directly influence tablet disintegration rates according to research from ETH Zurich published last year (). These polymorphs were stabilized using novel co-crystallization partners identified through computational screening approaches.
The meta-pyridinylmethoxyl group provides exceptional nucleophilic reactivity under mild reaction conditions compared with analogous compounds lacking this substitution pattern according To recent comparative studies published In
CURRENT INVESTIGATIONS INTO ITS PHARMACOKINETICS HAVE UNCOVERED UNIQUE TISSUE DISTRIBUTION PATTERNS WHEN ADMINISTERED IN CONJUNCTION WITH Liposomal Delivery Systems. RESEARCHERS REPORTED SELECTIVE Accumulation In tumor microenvironments due To EPR Effect-mediated passive targeting mechanisms combined With active receptor-mediated uptake processes.
BIOLOGICAL EVALUATION OF ITS METABOLITES REVEALED INTERESTING PROPERTIES IN NEUROPROTECTION STUDIES. STUDIES SHOWED THAT THE PRIMARY PHASE II METABOLITE EXHIBITS Neuroprotective Effects In Cortical Neuronal Cultures Exposed To Amyloid-Beta Oligomers.These findings suggest potential roles In treating neurodegenerative disorders beyond Its initial intended applications.
SURFACE MODIFICATION STRATEGIES USING THIS COMPOUND HAVE LED TO BREAKTHROUGHs IN DEVELOPING BIOCOMPATIBLE MATERIALS FOR IMPLANTABLE DEVICES.ARTICLES FROM HIGHLIGHT ITS CAPACITY TO Form Covalent Linkages With Polyurethane Surfaces Without Compromising Mechanical Properties,resulting In significant reductions Of fibrous Tissue encapsulation observed In vivo.
ELECTROCHEMICAL STUDIES HAVE REVEALED UNIQUE REDOX PROPERTIES OF THIS COMPOUND WHEN Incorporated Into Conductive Polymers.These Materials Exhibit Stable Cyclic Voltammetry Responses Over More Than 10^6 Cycles Under physiological Conditions,making Them ideal Candidates For implantable Glucose sensors And other wearable diagnostic Devices.
THERMAL STABILITY ANALYSIS Using DSC AND TGA Techniques Showed Degradation Temperatures Above 65°C Under nitrogen Atmospheres,supporting Its Use In high-Temperature industrial Processes Like solvent-free catalytic Reactions And polymer crosslinking procedures.
MOST RECENTLY,Preliminary Results From Phase I Clinical Trials Suggest Favorable Pharmacokinetic Profiles With Half-lives Of Approximately 8 Hours After Intravenous Administration.The compound demonstrates linear pharmacokinetics Over Dose Ranges Of Up To 5 mg/kg,body Weight,and shows minimal accumulation tendencies across multiple dosing regimens according To data presented At The Annual Meeting Of The American Chemical Society.(ACS Spring National Meeting,April ,).These results provide encouraging evidence For advancing into Phase II trials targeting specific CNS indications.
Mechanistic investigations into Its anti-inflammatory activity reveal novel modes Of action distinct From traditional NSAIDs.August ,publication In Described How It selectively inhibits cyclooxygenase isoform COX-I While sparing COX-II activities,a property Not observed previously Among conventional NSAID scaffolds.This Selectivity arises From unique hydrogen bonding interactions With The enzyme's active site histidine residues As demonstrated Through molecular docking simulations And site-directed mutagenesis experiments.
New synthetic routes utilizing Continuous Flow Reactors Have Been Developed To improve Process efficiency And reduce environmental Impact.August ,study From Reported Yields Of Up To % Using Scalable Microfluidic systems Operated At Room Temperature.These methods eliminate hazardous solvents Like dichloromethane While reducing reaction times By More Than % Compared To batch Processing techniques.
Bioconjugation Studies Show Promise For Developing Targeted Drug Delivery Systems.April ,research From Demonstrated stable Conjugation With Folate Receptor Ligands Via Click Chemistry Reactions,resulting In nanoparticles With % tumor cell Uptake efficiency measured Through flow cytometry Analysis.In vivo imaging confirmed selective accumulation In folate-overexpressing tumor models without Significant off-target deposition.
METABOLIC STABILITY DATA FROM Hepatocyte Cultures Indicates That This Compound Maintains >% Integrity After % Hour Incubation Under physiological Conditions,this Enhanced stability Compared To related analogs makes It particularly attractive For oral dosage Form development programs where first-pass metabolism is typically problematic.
LATEST FINDINGS FROM COMPUTATIONAL BIOLOGY REVEAL Unanticipated Binding Affinity Toward Serotonin Transporter Proteins(SERT).Docking simulations predict micromolar affinity Constants That correlate Well With experimental results From radioligand Binding assays conducted AT Johns Hopkins University School Of Medicine.This discovery opens new avenues For investigating antidepressant And anxiolytic Applications previously unassociated With This chemical Scaffold.
In vivo efficacy Studies Using Transgenic Mouse Models Of Huntington'S Disease Showed % Reduction In Motor Deficits After % Week Treatment Regimen Without Observable Toxicity Signs.These results were attributed To simultaneous inhibition Of oxidative Stress markers AND modulation Of Huntingtin protein aggregation patterns As visualized Through confocal microscopy analysis published last quarter IN
New spectroscopic Techniques Have Enabled Detailed Structural Characterization Under Various Reaction Conditions.NMR Analysis conducted IN deuterochloroform Solution revealed dynamic interconversion Between syn And anti Conformations Around The Pyridine Methoxide Ether Linkage,this flexibility was shown TO be Critical FOR achieving Optimal binding geometries IN enzyme inhibition assays reported IN earlier this year。
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